(-)-4-Methyl-3, diethyl ester
Description
(-)-4-Methyl-3, diethyl ester (systematic name: Ethyl 4-methyl-3-oxopentanoate) is a chiral ester derivative characterized by a keto group at the third carbon and a methyl substituent at the fourth carbon of a pentanoate backbone. Its molecular formula is C₈H₁₄O₃, with an exact mass of 169.07393 g/mol and a polar surface area (PSA) of 62.32 Ų . This compound is synthesized via esterification reactions, such as the condensation of 4-methyl-3-oxopentanoic acid with ethanol under acidic conditions (e.g., using SOCl₂ as a catalyst), yielding high purity grades suitable for biomedical research .
Properties
CAS No. |
5331-21-5 |
|---|---|
Molecular Formula |
C17H32O4 |
Molecular Weight |
300.4 g/mol |
IUPAC Name |
diethyl 2-ethyl-2-octan-2-ylpropanedioate |
InChI |
InChI=1S/C17H32O4/c1-6-10-11-12-13-14(5)17(7-2,15(18)20-8-3)16(19)21-9-4/h14H,6-13H2,1-5H3 |
InChI Key |
NFTMPERJCITLJW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(C)C(CC)(C(=O)OCC)C(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (-)-4-Methyl-3, diethyl ester typically involves the esterification of a carboxylic acid with an alcohol. One common method is the Fischer esterification, where a carboxylic acid reacts with an alcohol in the presence of an acid catalyst, such as sulfuric acid, to form the ester and water . Another method involves the use of acid chlorides and alcohols, where the acid chloride reacts with the alcohol to form the ester and hydrochloric acid .
Industrial Production Methods: Industrial production of esters like this compound often involves continuous processes where the reactants are fed into a reactor and the products are continuously removed. This method ensures high efficiency and yield. The use of catalysts, such as sulfuric acid or p-toluenesulfonic acid, is common to speed up the reaction and increase the yield .
Chemical Reactions Analysis
Structural Identification
The compound’s structure is inferred to involve a cyclic ketone (e.g., piperidine or similar) with a methyl group at position 4 and ester groups at position 3. This aligns with intermediates in Dieckmann condensation reactions, such as ethyl 1-methyl-4-oxopiperidine-3-carboxylate .
Hydrolysis
Mechanism : Acid-catalyzed hydrolysis converts esters to carboxylic acids.
-
Conditions : Strong acid (e.g., HCl), heat.
-
Steps :
Example : Diethyl esters hydrolyze to dicarboxylic acids (e.g., malonic acid) .
Alkylation via Enolate Formation
Mechanism : Deprotonation of α-hydrogens (e.g., by NaOEt) forms enolates, which react with alkyl halides in an S<sub>N</sub>2 mechanism.
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Conditions : Weak base (e.g., NaOEt), alkyl halide.
-
Example : In malonic ester synthesis, enolates react with alkyl halides to form substituted esters .
Decarboxylation
Mechanism : β-keto acids undergo decarboxylation upon heating, releasing CO<sub>2</sub>.
-
Conditions : Acidic or basic conditions, heat.
-
Example : β-keto esters decarboxylate to ketones (e.g., in acetoacetic ester synthesis) .
Dieckmann Condensation
Mechanism : Intramolecular cyclization via enolate formation, forming cyclic ketones.
-
Conditions : Base (e.g., NaOEt), heat.
-
Example : Ethyl 1-methyl-4-oxopiperidine-3-carboxylate forms via Dieckmann condensation .
Reaction Data Table
Supporting Evidence
-
Hydrolysis : Diethyl malonate hydrolyzes to malonic acid under acidic conditions, as shown in malonic ester synthesis .
-
Alkylation : Enolates from diethyl acetoacetate react with alkyl halides to form substituted esters .
-
Decarboxylation : β-keto esters like ethyl 1-methyl-4-oxopiperidine-3-carboxylate lose CO<sub>2</sub> to yield ketones .
-
Dieckmann Condensation : Intramolecular cyclization of diethyl esters forms cyclic ketones, as demonstrated in piperidone synthesis .
Scientific Research Applications
Chemistry: In organic synthesis, (-)-4-Methyl-3, diethyl ester is used as an intermediate in the preparation of various complex molecules. Its reactivity makes it a valuable building block in the synthesis of pharmaceuticals and fine chemicals .
Biology and Medicine: Esters like this compound are studied for their potential biological activities. They can act as prodrugs, which are inactive compounds that can be metabolized in the body to produce active drugs .
Industry: In the industrial sector, esters are used as solvents, plasticizers, and flavoring agents. Their pleasant odors make them suitable for use in perfumes and cosmetics .
Mechanism of Action
The mechanism of action of (-)-4-Methyl-3, diethyl ester involves its interaction with specific molecular targets in the body. As an ester, it can be hydrolyzed by esterases to produce the corresponding carboxylic acid and alcohol. These metabolites can then interact with various biological pathways, exerting their effects .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares (-)-4-Methyl-3, diethyl ester with analogous esters and related compounds:
Key Observations :
- Functional Group Similarities : this compound shares keto and ester functionalities with Ethyl 3-oxo-4-methylvalerate, making both suitable as synthetic precursors . However, the latter lacks stereochemical complexity compared to the former.
- Structural Complexity: 8-O-Acetylshanzhiside Methyl Ester and 3,6'-Disinapoyl Sucrose are highly branched esters with glycosidic or polyphenolic moieties, limiting their use in small-molecule drug synthesis compared to simpler analogs .
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